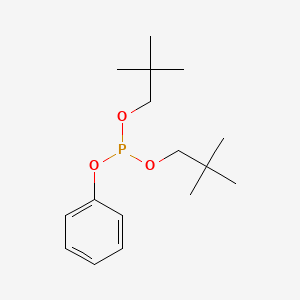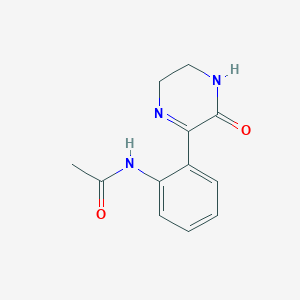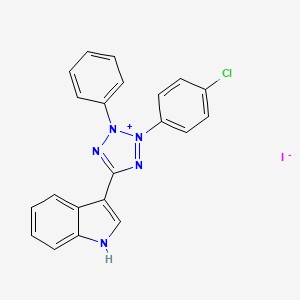
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a tetrazolium core, which is known for its applications in biological assays and other chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with sodium azide under acidic conditions to yield the tetrazole ring. The final step involves the iodination of the tetrazole compound to produce the desired iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
科学的研究の応用
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in cell viability assays due to its ability to form formazan dyes upon reduction.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism by which 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide exerts its effects involves its interaction with cellular components. In biological assays, the compound is reduced by cellular enzymes to form a colored formazan product, which can be quantified to assess cell viability. The molecular targets include various dehydrogenases and reductases present in cells.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium chloride
- 3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium bromide
Uniqueness
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-2-phenyl-2H-tetrazolium iodide is unique due to its iodide ion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. This uniqueness makes it particularly useful in specific applications where these properties are advantageous.
特性
CAS番号 |
87582-49-8 |
|---|---|
分子式 |
C21H15ClIN5 |
分子量 |
499.7 g/mol |
IUPAC名 |
3-[2-(4-chlorophenyl)-3-phenyltetrazol-2-ium-5-yl]-1H-indole;iodide |
InChI |
InChI=1S/C21H15ClN5.HI/c22-15-10-12-17(13-11-15)27-25-21(24-26(27)16-6-2-1-3-7-16)19-14-23-20-9-5-4-8-18(19)20;/h1-14,23H;1H/q+1;/p-1 |
InChIキー |
OEDJKESUZQKZCW-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)


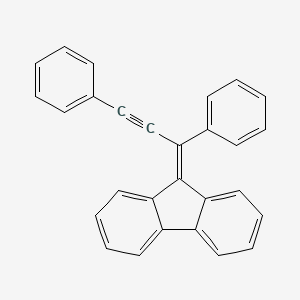
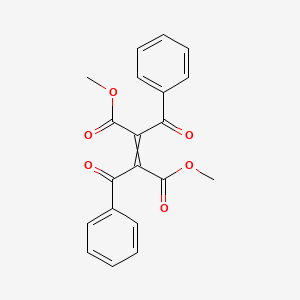

![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)
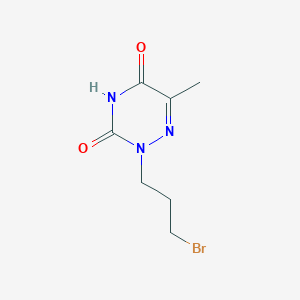
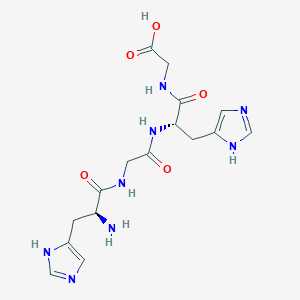
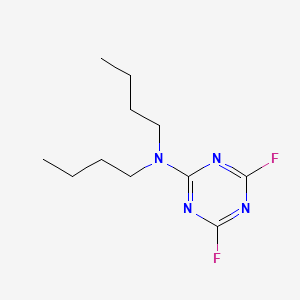
![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)

